molecular formula C13H10O B8676244 3H-Naphtho[2,1-b]pyran CAS No. 229-80-1

3H-Naphtho[2,1-b]pyran

Cat. No. B8676244
CAS RN: 229-80-1
M. Wt: 182.22 g/mol
InChI Key: VCMLCMCXCRBSQO-UHFFFAOYSA-N
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Description

3H-Naphtho[2,1-b]pyran is a useful research compound. Its molecular formula is C13H10O and its molecular weight is 182.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3H-Naphtho[2,1-b]pyran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3H-Naphtho[2,1-b]pyran including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

229-80-1

Product Name

3H-Naphtho[2,1-b]pyran

Molecular Formula

C13H10O

Molecular Weight

182.22 g/mol

IUPAC Name

3H-benzo[f]chromene

InChI

InChI=1S/C13H10O/c1-2-5-11-10(4-1)7-8-13-12(11)6-3-9-14-13/h1-8H,9H2

InChI Key

VCMLCMCXCRBSQO-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=C(O1)C=CC3=CC=CC=C32

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2,2-Bis(4-methoxyphenyl)-5-(2-hydroxyethoxycarbonyl)-6-phenyl-[2H]-naphtho[1,2-b]pyran (U.S. Pat. No. 6,113,814) (0.20 g, 0.34 mmol) was dissolved in anhydrous diethyl ether (20 ml) under nitrogen. To this solution was added triethylamine (0.2 ml) followed by the Acid Chloride Terminated Polydimethylsiloxane (Example 1, Step 2) (0.264 g), dropwise. The mixture was stirred at room temperature for 1 hour. The solvent was evaporated and the crude product then purified by column chromatography (silica gel, diethyl ether/hexane, 5:1) giving the bulk product, Naphthopyran Terminated Polydimethylsiloxane, as a pink tar. Analysis by 1H NMR gave a spectrum consistent with the structure, having an average molecular weight (Mn) of 2,592 (nPDMS=14.1).
Name
2,2-Bis(4-methoxyphenyl)-5-(2-hydroxyethoxycarbonyl)-6-phenyl-[2H]-naphtho[1,2-b]pyran
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0 (± 1) mol
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reactant
Reaction Step One
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0.2 mL
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[Compound]
Name
Acid Chloride
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0 (± 1) mol
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reactant
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Quantity
20 mL
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solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

2,2-Bis(4-methoxyphenyl)-5-(methoxycarbonyl)-6-hydroxy-[2H]-naphtho[1,2-b]pyran (U.S. Pat. No. 5,458,814) (0.225 g, 0.48 mmol) was dissolved in anhydrous THF (25 ml) under nitrogen. To this solution was added triethylamine (0.13 ml) followed by the Acid Chloride Terminated Polydimethylsiloxane (Example 1, Step 2) (0.358 g), dropwise. The mixture was stirred at room temperature for 2 hours. The reaction mixture was filtered through a short plug of silica gel and the solvent evaporated. The crude product (0.53 g) was then purified by column chromatography (silica gel, diethyl ether/hexane, 2:3→2:1) giving the bulk product, Naphthopyran Terminated Polydimethylsiloxane, as a viscous red oil. Analysis by 1H NMR gave an average molecular weight (Mn) of 2,297 (nPDMS=12.6). 1H NMR (200 MHz, d6-acetone) δ 8.40 (m, 2H), 7.95 (m, 2H), 7.63 (m, 4H), 7.45 (m, 8H), 6.97 (d, 2H), 6.88 (m, 8H), 6.41 (d, 2H), 4.23 (t, 4H), 3.95 (s, 6H), 3.75 (s, 12H), 3.62 (t, 4H), 3.41 (t, 4H), 3.04 (m, 4H), 2.80 (m, 4H), 1.60 (m, 4H), 0.58 (m, 4H), 0.13-0.08 (m, SiCH3).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.13 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Acid Chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

Acidic alumina (20 grams) was added to a solution of 2-naphthol (4.2 grams, 0.03 moles) and 1,1-Dicyclopropylpropyn-1-o1 (3.08 grams, 0.0226 moles) in toluene (30 cc). The mixture was boiled under reflux for three hours and the alumina removed by filtration. The filtrate was washed sequentially with a dilute (10 percent) sodium hydroxide solution and water. The organic layer was extracted with diethyl ether (2×50 cc), dried over anhydrous magnesium sulfate, and filtered. The filtrate was evaporated under reduced pressure leaving a brown oil which was chromatographed on silica gel using petroleum (b.p. 60°-80° C.) as the eluant. The fraction which exhibited a reversible change from colorless to yellow on exposure to the flash from the flash gun of Example 2 was collected. Petroleum solvent was removed under reduced pressure leaving as a colorless oil 0.3 grams of 2,2-Dicyclopropyl- [2-H-2,1b] naphthopyran (i.e., graphic formula III).
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
3.08 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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